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molecular formula C18H16 B8605080 2-Methyl-1-(2-methylphenyl)naphthalene CAS No. 93870-58-7

2-Methyl-1-(2-methylphenyl)naphthalene

Cat. No. B8605080
M. Wt: 232.3 g/mol
InChI Key: HCMRLMHAGTYPID-UHFFFAOYSA-N
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Patent
US04760194

Procedure details

Magnesium turnings (4.00 gr, 0.165 mol) and anhydrous diethyl ether (30 mL) were placed in a 500-mL three-neck round bottom flask, fitted with a condenser, addition funnel and nitrogen inlet. A crystal of iodine and 3-4 drops of 1,2-dibromoethane were added and the mixture was stirred magnetically. A solution of 1-bromo-2-methylnaphthalene (33.20 gr, 0.150 mol) in a 1:1 mixture of diethyl ether-benzene (120 mL) was added dropwise at a rate such that gentle reflux was maintained. After the addition was complete (about 1.5 hour), the mixture was heated at reflux for an additional hour, then cooled to room temperature. This mixture was then added rapidly under nitrogen to a stirring mixture of 2-bromotoluene (22.90 gr, 0.134 mol) and bis(triphenylphosphine)nickel dichloride (1.0 gr, 1.52 mmol) in diethyl ether (100 mL). The flask which had contained the Grignard reagent was rinsed with additional diethyl ether (60 mL), which was then added to the reaction mixture. The mixture was heated at reflux for 16 hours and then cooled to room temperature. Water (100 mL) was added, followed by the addition of 20 percent hydrochloric acid (100 mL). After stirring about 1 hour, the mixture was transferred to a separatory funnel and the layers were separated. The organic solution was washed twice with water (100 mL each) and then dried (MgSO4). After filtration, the solvent was evaporated from the filtrate and the residue was distilled to give the desired product (I), boiling point 156°-163°/0.5 mm Hg, 23.82 gr (77 percent), as a thick, light yellow liquid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
33.2 g
Type
reactant
Reaction Step Three
Name
diethyl ether benzene
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
22.9 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[CH3:15].Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH3:23]>BrCCBr.C(OCC)C.Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)C.C1C=CC=CC=1>[CH3:15][C:6]1[CH:7]=[CH:8][C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH3:23] |f:7.8,^1:35,54|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrCCBr
Step Three
Name
Quantity
33.2 g
Type
reactant
Smiles
BrC1=C(C=CC2=CC=CC=C12)C
Name
diethyl ether benzene
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC.C1=CC=CC=C1
Step Four
Name
Quantity
22.9 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1 g
Type
catalyst
Smiles
Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Five
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser, addition funnel and nitrogen inlet
ADDITION
Type
ADDITION
Details
was added dropwise at a rate such
TEMPERATURE
Type
TEMPERATURE
Details
that gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(about 1.5 hour)
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional hour
WASH
Type
WASH
Details
was rinsed with additional diethyl ether (60 mL), which
ADDITION
Type
ADDITION
Details
was then added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
ADDITION
Type
ADDITION
Details
followed by the addition of 20 percent hydrochloric acid (100 mL)
STIRRING
Type
STIRRING
Details
After stirring about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic solution was washed twice with water (100 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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